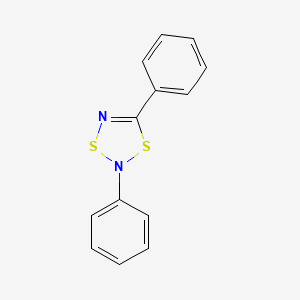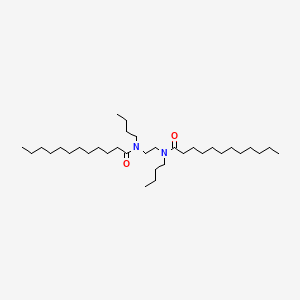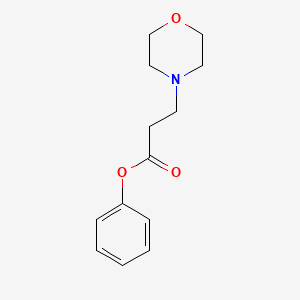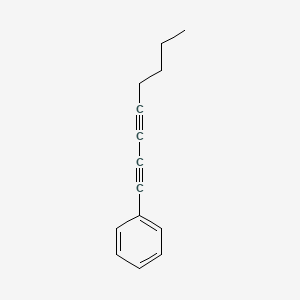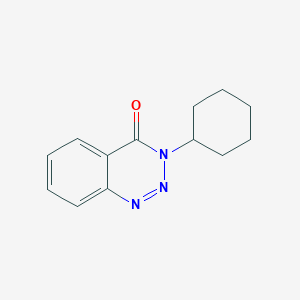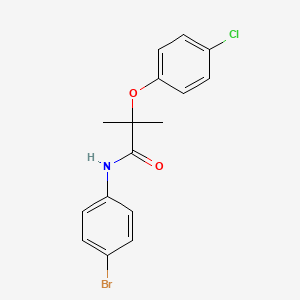
Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl and phenoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the 4-chlorophenoxy intermediate. This is achieved by reacting 4-chlorophenol with an appropriate base, such as sodium hydroxide, to form the phenoxide ion, which is then reacted with a suitable alkyl halide.
Bromination: The next step involves the bromination of the phenyl ring. This is typically carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step is the formation of the propanamide moiety. This is achieved by reacting the brominated phenyl intermediate with an appropriate amine under suitable conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. It is believed to exert its effects by modulating enzyme activity, disrupting cellular processes, or interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(4-chlorophenyl)-2-(4-bromophenoxy)-2-methyl-
- Propanamide, N-(4-fluorophenyl)-2-(4-chlorophenoxy)-2-methyl-
- Propanamide, N-(4-bromophenyl)-2-(4-methoxyphenoxy)-2-methyl-
Uniqueness
Propanamide, N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methyl- stands out due to its specific combination of bromine and chlorine atoms, which confer unique chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications.
Properties
CAS No. |
61887-27-2 |
|---|---|
Molecular Formula |
C16H15BrClNO2 |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C16H15BrClNO2/c1-16(2,21-14-9-5-12(18)6-10-14)15(20)19-13-7-3-11(17)4-8-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
FVYDLLXWLLEZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


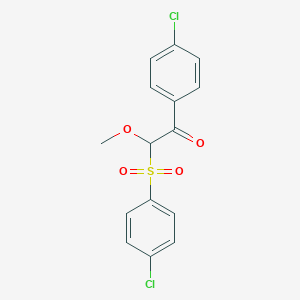
![[4-Methyl-3-(propan-2-yl)pent-1-yn-3-yl]benzene](/img/structure/B14545964.png)
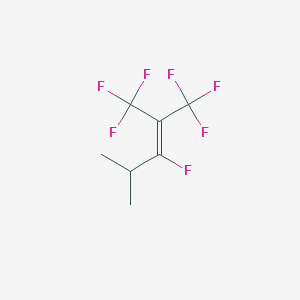

![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
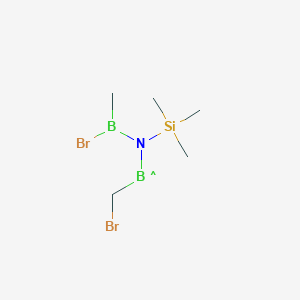
![6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B14545989.png)
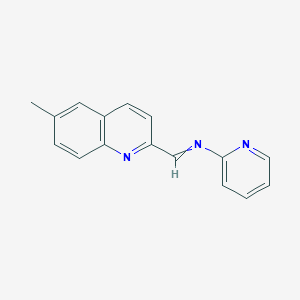
![5-[(6-Methylnaphthalen-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14546000.png)
